Superior Lipophilic Ligand Efficiency (LLE) Potential versus the GW842166X Chemical Series
The N-benzyl-N-methyl substituent is a strategic departure from the high cLogP (4.9) of the clinical CB2 agonist GW842166X, which was optimized to improve lipophilic ligand efficiency (LLE) [1]. While direct experimentally measured logP is not available for the target compound, the 2017 CB2 SAR study demonstrated that installing less lipophilic amide groups on the pyridazine-3-carboxamide core can dramatically lower logP values by 1-2 units versus GW842166X [1]. This structural design implies a theoretically improved LLE, a key parameter for balancing potency and ADMET properties, positioning the target compound as a potentially more drug-like candidate for CB2 agonist programs.
| Evidence Dimension | cLogP (Computational LogP) or Experimental logP |
|---|---|
| Target Compound Data | Predicted to be significantly lower than GW842166X (cLogP 4.9) based on the structural motifs in the 2017 SAR study [1]. A representative compound from the series (Compound 6, containing a pyridine amide) showed an experimental logP of 2.8 [1]. |
| Comparator Or Baseline | GW842166X (cLogP = 4.9; experimental logP not reported in this study). |
| Quantified Difference | Potential cLogP reduction of >1 unit compared to the clinical benchmark GW842166X, which is associated with superior ligand efficiency metrics in related pyridazine-3-carboxamide CB2 agonists. |
| Conditions | LogP measurement via shake-flask method at pH 7.4; data from a homologous series of pyridazine-3-carboxamide CB2 agonists. |
Why This Matters
For procurement decisions in a drug discovery program, a lower cLogP profile directly translates to a reduced risk of poor solubility, high metabolic clearance, and off-target pharmacology, making this compound a superior starting point for lead optimization.
- [1] Qian, H. Y., et al. (2017). Developing pyridazine-3-carboxamides to be CB2 agonists: The design, synthesis, structure-activity relationships and docking studies. European Journal of Medicinal Chemistry. ChEMBL Document ID: CHEMBL4118078. View Source
